molecular formula C13H14F3NO B14917006 2-(Pyrrolidin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one

2-(Pyrrolidin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one

Cat. No.: B14917006
M. Wt: 257.25 g/mol
InChI Key: FDPLUJVQKLJABW-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

2-(Pyrrolidin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidin-1-yl)-1-phenylethan-1-one
  • 2-(Pyrrolidin-1-yl)-1-(4-(trifluoromethyl)phenyl)ethan-1-one
  • 2-(Pyrrolidin-1-yl)-1-(3-(difluoromethyl)phenyl)ethan-1-one

Uniqueness

2-(Pyrrolidin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14F3NO

Molecular Weight

257.25 g/mol

IUPAC Name

2-pyrrolidin-1-yl-1-[3-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)11-5-3-4-10(8-11)12(18)9-17-6-1-2-7-17/h3-5,8H,1-2,6-7,9H2

InChI Key

FDPLUJVQKLJABW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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